4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the bromine atom and the isopropyl group in its structure contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives. It can also be found in specialized chemical databases and literature regarding pharmaceutical compounds. Researchers often explore its properties and reactions in the context of drug discovery and development.
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is classified as an organic compound, specifically a halogenated amine. It falls under the broader category of heterocyclic compounds due to the presence of the pyrazole ring, which consists of two nitrogen atoms in a five-membered ring.
The synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and confirm product identity.
The molecular structure of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide includes:
The molecular formula for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide is C6H10Br2N4, with a molecular weight of approximately 253.06 g/mol. The compound exhibits specific stereochemistry due to the arrangement of substituents around the pyrazole ring.
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity. The choice of solvents and catalysts can significantly influence reaction outcomes.
The mechanism of action for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide primarily involves its interactions at the molecular level with biological targets:
Studies have shown that pyrazole derivatives often exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for this compound. Quantitative structure–activity relationship analyses may provide insights into how structural modifications affect biological activity.
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide typically appears as a crystalline solid. Its melting point ranges from 150 °C to 160 °C depending on purity and crystallization conditions.
The compound is soluble in polar solvents such as water and methanol due to its ionic nature when in hydrobromide form. It exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Characterization techniques such as infrared spectroscopy and mass spectrometry are often used to analyze its physical properties and confirm its identity.
4-Bromo-1-isopropyl-1H-pyrazol-3-amine hydrobromide has several potential applications:
Electrophilic bromination represents the predominant method for introducing bromine at the C4 position of the pyrazole scaffold. In situ generation of brominating agents using N-bromosuccinimide (NBS) in polar aprotic solvents enables regioselective C–H functionalization. Catalytic approaches employing Lewis acids (e.g., Cu₂O, 5-10 mol%) enhance reaction efficiency, achieving yields exceeding 85% with minimized dihalogenation byproducts [6]. Alternatively, halogen exchange via halogen dance rearrangement permits bromine migration from C5 to C4 under strong base conditions (LDA, THF, –78°C), though this method suffers from lower atom economy (≤65% yield) [2].
Table 1: Bromination Method Comparison
Method | Reagent System | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|---|
Electrophilic Bromination | NBS/DMF | Cu₂O | 85-92 | >98% C4 |
Halogen Exchange | LDA/THF then Br₂ | None | 60-65 | ~85% C4 |
Radical Bromination | Br₂/hv | None | 70-75 | <75% C4 |
Pyrazole ring construction typically employs α,β-dicarbonyl precursors reacted with monosubstituted hydrazines. The condensation of ethyl 2,4-dioxovalerate with isopropylhydrazine hydrochloride in ethanol/water (3:1) at 80°C generates the 1-isopropylpyrazol-5-ol intermediate, which undergoes subsequent phosphorus oxybromide-mediated dehydration/bromination to install the C4-bromine [6]. Microwave-assisted cyclization (120°C, 30 min) enhances reaction efficiency (95% conversion vs. 12h conventional heating) while suppressing N2-alkylation isomers to <3% [4] [6].
Table 2: Cyclization Approaches
Hydrazine Derivative | Carbonyl Component | Conditions | Reaction Time | Pyrazole Yield |
---|---|---|---|---|
Isopropylhydrazine HCl | Ethyl 2,4-dioxovalerate | EtOH/H₂O, 80°C | 12 h | 78% |
Isopropylhydrazine HCl | Acetylacetone | MW, 120°C, sealed | 30 min | 92% |
tert-Butylhydrazine HCl | Diethyl oxalate | Toluene, reflux | 8 h | 68% |
Regioselective N1-alkylation remains critical for avoiding pharmacologically inactive N2 isomers. Kinetic control through slow addition of 2-bromopropane to pyrazol-3-amine suspensions in acetone at 0°C achieves N1/N2 ratios of 9:1, with subsequent crystallization isolating the N1-isomer in >99% purity [7]. Phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH) enables solvent-free alkylation at 60°C, reducing reaction times to 2h with 93% isolated yield of 1-isopropyl-1H-pyrazol-3-amine precursor [7]. Computational studies confirm the thermodynamic preference for N1-alkylation (ΔG = –5.3 kcal/mol vs. N2) due to reduced steric hindrance [5].
Hydrobromide salt formation significantly enhances the crystalline stability and hygroscopicity profile of the target compound. Stoichiometric HBr gas bubbling through anhydrous ethyl acetate solutions of the free base at –10°C yields monohydrate crystals suitable for X-ray analysis [8]. Anti-solvent crystallization using isopropanol/MTBE (1:4 v/v) achieves 99.5% chemical purity with defined morphology (needle-shaped crystals). The resulting salt exhibits superior storage stability (≤0.2% decomposition after 6 months at 25°C/60% RH) compared to the hydrochloride analogue [8].
Solvent selection critically impacts yield, purity, and environmental metrics in kilogram-scale operations. DMSO enables high substrate solubility (>100 mg/mL) but complicates product isolation, requiring extensive water washes that generate >10 L/kg waste streams [1]. Ethanol/water mixtures (4:1) facilitate direct crystallization after bromination, reducing processing steps while maintaining 88% yield. Lifecycle assessment reveals the ethanol/water system decreases cumulative energy demand by 32% versus DMF-based processes [6]. Supercritical CO₂ extraction (60°C, 150 bar) demonstrates promise for catalyst recovery (99% Pd removal) but currently suffers from limited throughput (≤100g/batch) [6].
Table 3: Solvent System Performance Metrics
Solvent System | Temperature (°C) | Reaction Scale (g) | Isolated Yield (%) | Purity (HPLC %) | Process Mass Intensity |
---|---|---|---|---|---|
DMSO | 25-80 | 5000 | 91 | 98.2 | 87 |
EtOH/H₂O (4:1) | 78 | 10000 | 88 | 99.5 | 35 |
THF | 66 | 2000 | 84 | 97.8 | 42 |
scCO₂ | 60 | 100 | 79 | 99.1 | 18 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0